Triphenyltin
Overview
Description
It is a white distillable oil that is soluble in organic solvents and is often used as a source of hydrogen radicals to generate radicals or cleave carbon-oxygen bonds . This compound has significant applications in organic synthesis and various scientific research fields.
Mechanism of Action
Triphenyltin hydride, also known as Triphenylstannane, is an organotin compound with the formula (C6H5)3SnH . It is a white distillable oil that is soluble in organic solvents . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound hydride is often used as a source of “H·” to generate radicals or cleave carbon-oxygen bonds . The primary targets of this compound are substrates that can accept a hydrogen atom .
Mode of Action
Instead, it transfers H to substrates usually via a radical chain mechanism . This reactivity exploits the relatively good stability of "Ph3Sn·" .
Biochemical Pathways
The compound is involved in various biochemical pathways, including the reductive deselenenylation reaction, free radical hydrostannylations of olefins, and the reduction of α, β-unsaturated ketones and esters . It can also be used as a radical precursor in free-radical reduction reactions .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as benzene and thf . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
The result of this compound hydride’s action is the generation of radicals or the cleavage of carbon-oxygen bonds . This can lead to various downstream effects, depending on the specific substrates and reactions involved.
Action Environment
The action of this compound hydride can be influenced by environmental factors. For example, its solubility in different solvents can affect its availability and reactivity . Additionally, it is known to be toxic and is classified as a hazard under the Global Harmonized System (GHS), indicating that safety precautions must be taken when handling and using this compound .
Biochemical Analysis
Biochemical Properties
Triphenyltin hydride plays a significant role in biochemical reactions, particularly in the generation of radicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound hydride can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins .
Cellular Effects
This compound hydride has profound effects on various cell types and cellular processes. It has been observed to induce neurotoxic and immunotoxic effects, contributing to neuronal cell degeneration . In human breast carcinoma cell lines, this compound hydride decreases cell viability in a concentration- and time-dependent manner . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear hormone receptors such as the retinoic acid receptor .
Molecular Mechanism
At the molecular level, this compound hydride exerts its effects through radical chain mechanisms. It transfers hydrogen atoms to substrates, thereby generating radicals . This compound does not release free hydrogen atoms but instead transfers hydrogen to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the this compound radical. Additionally, this compound hydride can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydride change over time. It is known to be stable under certain conditions but can degrade in aqueous media . Long-term exposure to this compound hydride has been shown to cause persistent neurotoxic and immunotoxic effects . In in vitro studies, the compound’s stability and degradation are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound hydride vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound hydride exhibits toxic effects, including neurotoxicity and immunotoxicity . Threshold effects have been observed, where certain dosages lead to adverse outcomes, such as neuronal cell degeneration and immune system activation .
Metabolic Pathways
This compound hydride is involved in various metabolic pathways. It is metabolized by cytochrome P-450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its toxicity. Additionally, this compound hydride can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors .
Transport and Distribution
Within cells and tissues, this compound hydride is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in specific tissues, leading to localized effects . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment .
Subcellular Localization
This compound hydride’s subcellular localization influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Triphenyltin is typically prepared by the reduction of this compound chloride with lithium aluminium hydride . The reaction conditions involve treating this compound chloride with lithium aluminium hydride in an appropriate solvent, resulting in the formation of this compound hydride. Industrial production methods may involve similar reduction processes using other reducing agents such as sodium borohydride or diborane .
Chemical Reactions Analysis
Triphenyltin undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reductive deselenenylation reaction in the presence of a catalytic amount of azobisisobutyronitrile (AIBN).
Free Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.
Deoxygenation Reactions: The Barton-McCombie reaction is a notable example where this compound hydride is used to replace hydroxyl groups with hydrogen atoms.
Common reagents and conditions used in these reactions include AIBN as an initiator and various solvents such as benzene and tetrahydrofuran . The major products formed from these reactions depend on the specific substrates and reaction conditions but often include reduced or deoxygenated organic compounds.
Scientific Research Applications
Triphenyltin has a wide range of scientific research applications, including:
Organic Synthesis: It is extensively used in the hydrostannolysis of halides and related molecules, as well as the hydrostannation of alkenes and alkynes.
Biological Studies: This compound compounds, including this compound hydride, have been studied for their high binding affinity with the retinoid X receptor in animals.
Environmental Research: Due to its toxicity, this compound hydride is also studied for its environmental impact and behavior in biosorption and biodegradation processes.
Comparison with Similar Compounds
Triphenyltin can be compared with other similar organotin compounds, such as:
- This compound hydroxide (C₆H₅)₃SnOH
- This compound chloride (C₆H₅)₃SnCl
- This compound acetate (C₆H₅)₃SnOAc
These compounds share the this compound group but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique in its ability to act as a hydrogen radical donor, making it particularly valuable in radical-based organic synthesis reactions .
Properties
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWFLISHPUINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893312 | |
Record name | Triphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892-20-6, 17272-58-1 | |
Record name | Triphenyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannyl, triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyltin hydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLTIN HYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T92AGN0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triphenyltin hydride?
A1: this compound hydride has a molecular formula of C18H16Sn and a molecular weight of 351.06 g/mol.
Q2: Are there any spectroscopic data available for this compound hydride?
A2: Yes, this compound hydride has been characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy can distinguish between the E and Z isomers formed during hydrostannation reactions with alkynes. [] Additionally, 119Sn NMR spectroscopy is frequently employed to analyze organotin compounds, including this compound hydride and its derivatives. []
Q3: How does this compound hydride function as a reagent in organic synthesis?
A3: this compound hydride is a potent source of hydrogen atoms (H•) which are highly reactive species capable of participating in radical reactions. It's frequently employed in radical chain reactions, often with AIBN (azobisisobutyronitrile) as an initiator. [, ]
Q4: Can you provide an example of a common reaction where this compound hydride is used?
A4: this compound hydride is widely used for the reductive dehalogenation of alkyl halides. This reaction proceeds through a radical mechanism, replacing the halogen atom with a hydrogen atom. [, ]
Q5: Is this compound hydride stereoselective in its reactions?
A5: The stereoselectivity of this compound hydride depends on the specific reaction and reaction conditions. For example, in radical cyclizations, the choice of reducing agent, such as this compound hydride or tris(trimethylsilyl)silane, can influence the trans/cis ratio of the cyclic products. []
Q6: Can you provide some examples of the synthetic applications of this compound hydride?
A6: this compound hydride is highly versatile, enabling the synthesis of diverse molecules. Some notable examples include:
- Synthesis of tetrahydrofurans: this compound hydride facilitates the tandem hydrogen atom abstraction/radical nucleophilic displacement sequence leading to tetrahydrofurans. []
- Formation of medium-sized ring ethers: this compound hydride serves as a crucial reagent in the reductive desulfurization of thionolactones, efficiently yielding cyclic ethers, often with high stereocontrol. []
- Synthesis of aminocyclopentitols: this compound hydride, in conjunction with triethylborane, enables the cyclization of alkyne-tethered oxime ethers, providing access to aminocyclopentitols, valuable building blocks in carbohydrate chemistry. [, ]
- Carbocyclic core of cyclopentane-type glycosidase inhibitors: this compound hydride plays a key role in synthesizing the carbocyclic core of these biologically relevant inhibitors, highlighting its applicability in medicinal chemistry. []
Q7: Are there any alternative reagents to this compound hydride in organic synthesis?
A7: Yes, several alternatives exist, including tributyltin hydride, tris(trimethylsilyl)silane, and dibutyltin dihydride. The choice of reagent often depends on the specific reaction requirements and the desired selectivity. [, , ]
Q8: What are the safety concerns associated with this compound hydride?
A8: this compound hydride is toxic and requires careful handling. It can be absorbed through the skin, posing health risks. Proper personal protective equipment, including gloves and eye protection, should always be used when handling this compound. []
Q9: What about its environmental impact?
A9: Organotin compounds, including this compound hydride, can have detrimental effects on the environment, particularly aquatic life. Therefore, responsible waste management practices are crucial to minimize ecological damage. [, ]
Q10: Are there any regulations regarding the use and disposal of this compound hydride?
A10: Yes, this compound hydride falls under the regulations governing hazardous substances. It's essential to adhere to all local, national, and international regulations related to its handling, storage, use, and disposal. []
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